
N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide" is a compound that belongs to the class of organic molecules containing an imidazole ring, a functional amide group, and an aminophenyl moiety. These structural features suggest the compound could have interesting chemical and physical properties, making it potentially useful for various applications in chemistry and materials science.
Synthesis Analysis
The synthesis of compounds similar to "N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide" typically involves multiple steps, including reductive amination reactions, the use of sodium cyanoborohydride, and the functionalization of imidazole synthons. For example, Cheruzel et al. (2011) described synthetic pathways to related imidazole-amine ligands, showcasing the versatility of imidazole-based compounds for ligand synthesis (Cheruzel et al., 2011).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-(3-Aminophenyl)-3-(1H-imidazol-1-yl)propanamide derivatives demonstrate significant antimicrobial properties. For example, a study by Evren, Yurttaş, and Yılmaz-Cankilic (2020) synthesized N-(naphthalen-1-yl)propanamide derivatives and evaluated their antimicrobial activities against various bacteria and fungi. These compounds displayed notable activity, particularly against specific fungi and gram-positive bacteria, highlighting their potential as antimicrobial agents (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Antioxidant and Anticancer Activity
Another aspect of research involving these compounds is their antioxidant and anticancer activities. Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, exhibiting antioxidant activity superior to ascorbic acid and showing cytotoxic effects against human glioblastoma and breast cancer cell lines. This suggests a promising avenue for developing new anticancer therapies (Tumosienė et al., 2020).
Immunosuppressive Activities
In the realm of immunology, N-aryl-3-(indol-3-yl)propanamides, similar in structure to N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide, have been synthesized and evaluated for their immunosuppressive activities. For instance, Giraud et al. (2010) found that certain derivatives exhibited significant inhibitory activity in murine splenocytes and mice delayed-type hypersensitivity assays, indicating potential use in immune response modulation (Giraud et al., 2010).
Corrosion Inhibition
Research by Srivastava et al. (2017) on amino acid-based imidazolium zwitterions, which include the imidazole ring found in N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide, demonstrated their effectiveness as corrosion inhibitors. These compounds showed high inhibition efficiency, suggesting their potential application in protecting metals against corrosion (Srivastava et al., 2017).
Anticonvulsant Studies
Compounds structurally related to N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide have been evaluated for their anticonvulsant properties. Idris, Ayeni, and Sallau (2011) synthesized N-Benzyl-3-[(chlorophenyl)amino]propanamides and found them to be effective in animal models for treating seizures, indicating their potential as anticonvulsant drugs (Idris, Ayeni, & Sallau, 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-aminophenyl)-3-imidazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-10-2-1-3-11(8-10)15-12(17)4-6-16-7-5-14-9-16/h1-3,5,7-9H,4,6,13H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUYDSKSEFONAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCN2C=CN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)](/img/structure/B2482892.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2482894.png)
![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2482895.png)
![N-[cyano(2-methoxyphenyl)methyl]-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2482896.png)
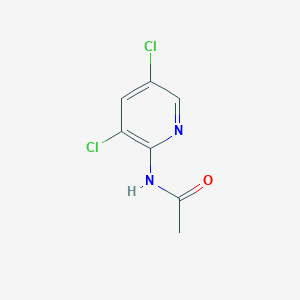
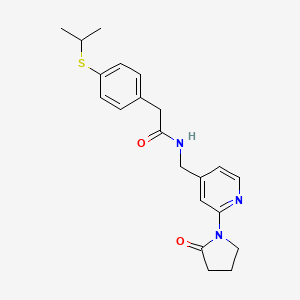
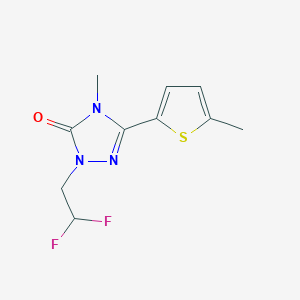
![3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2482905.png)

![9-(4-isopropylphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2482907.png)
![1-(3-Acetyl-phenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2482909.png)
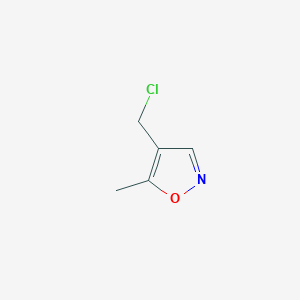
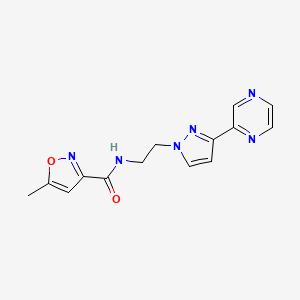
![4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2482915.png)